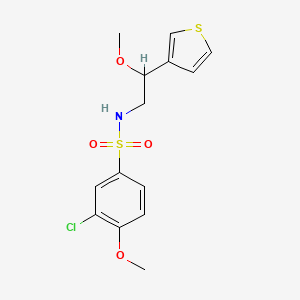

3-chloro-4-methoxy-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

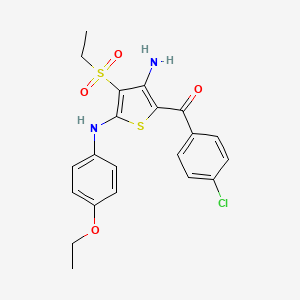

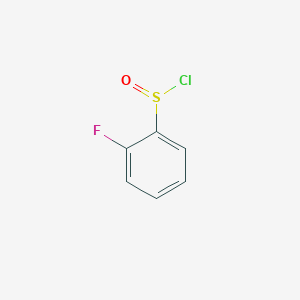

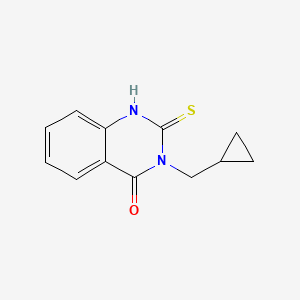

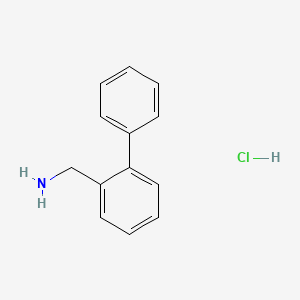

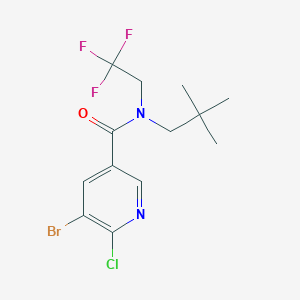

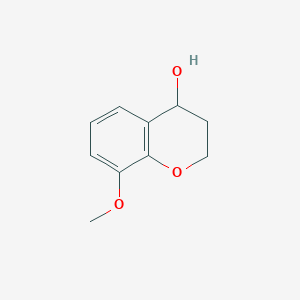

The description of a compound typically includes its molecular formula, structure, and the functional groups present.

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and techniques.Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, its reactivity, and the conditions under which it reacts.Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, stability, etc.Aplicaciones Científicas De Investigación

Photodynamic Therapy Applications

One significant area of research involves the synthesis and characterization of new compounds for photodynamic therapy (PDT), a treatment modality for cancer. A study by Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for Type II photosensitizers in PDT for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Herbicide Selectivity and Metabolism

In the realm of agriculture, benzenesulfonamide derivatives have been explored for their herbicidal activity and selectivity. Sweetser, Schow, and Hutchison (1982) discussed the metabolism of chlorsulfuron, a benzenesulfonamide herbicide, highlighting its selectivity for cereals due to the crops' ability to metabolize the herbicide into an inactive product. This work underscores the biological basis for herbicide selectivity, a crucial factor in developing agricultural chemicals that are effective yet environmentally responsible (Sweetser, Schow, & Hutchison, 1982).

Anti-HIV and Antifungal Activity

Another significant application of benzenesulfonamides is in the development of anti-HIV and antifungal agents. Zareef et al. (2007) synthesized a series of benzenesulfonamides bearing the 1,3,4-oxadiazole moiety and evaluated them for their anti-HIV and antifungal activities. Some synthesized compounds showed promising results, indicating the potential of benzenesulfonamides in designing new therapeutic agents for treating HIV and fungal infections (Zareef, Iqbal, Al-Masoudi, Zaidi, Arfan, & Shahzad, 2007).

Endothelin Receptor Antagonism

In cardiovascular research, benzenesulfonamides have been explored for their potential as endothelin receptor antagonists. SB-399885, a compound within this class, was identified as a potent, selective 5-HT6 receptor antagonist with properties that could enhance cognitive function, potentially offering a therapeutic avenue for disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties.

Direcciones Futuras

This involves identifying potential applications of the compound and areas where further research is needed.

Please note that the availability of this information depends on the extent to which the compound has been studied. For a novel or less-studied compound, some of this information might not be available.

Propiedades

IUPAC Name |

3-chloro-4-methoxy-N-(2-methoxy-2-thiophen-3-ylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO4S2/c1-19-13-4-3-11(7-12(13)15)22(17,18)16-8-14(20-2)10-5-6-21-9-10/h3-7,9,14,16H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGFMDNCIXRLFGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-4-methoxy-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2558340.png)

![N-(3-hydroxy-3-phenylpropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2558352.png)

![N-(2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)but-2-ynamide](/img/structure/B2558353.png)

![N-(benzofuran-2-ylmethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2558356.png)

![N-(sec-butyl)-3-(2-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2558363.png)